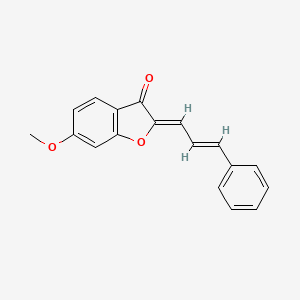

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry and pharmaceutical applications .

Métodos De Preparación

The synthesis of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves several steps. One common method includes the use of a free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives . This method provides high yields and fewer side reactions, making it suitable for industrial production . Another method involves proton quantum tunneling, which also results in high yields and is conducive to the construction of complex benzofuran ring systems .

Análisis De Reacciones Químicas

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis base catalysts such as DBU and PPh3 . The major products formed from these reactions are often skeletally diversified benzofuran derivatives .

Aplicaciones Científicas De Investigación

Benzofuran derivatives, including (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, have numerous scientific research applications. They are used in the development of anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . These compounds have also been explored for their potential in treating hepatitis C and as anticancer agents . Additionally, benzofuran derivatives are used in the synthesis of complex polycyclic compounds, which have applications in various fields of chemistry and pharmaceutical research .

Mecanismo De Acción

The mechanism of action of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and viral replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds share similar structural features but differ in their specific biological activities and applications. For example, amiodarone is widely used as an antiarrhythmic agent, while bergapten and xanthotoxin are used in dermatological therapies

Actividad Biológica

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a methoxy group and a phenylallylidene moiety, which contribute to its pharmacological properties.

Overview of Biological Activities

Benzofuran derivatives, including this compound, are recognized for their wide range of biological activities, which include:

- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Antioxidative Effects : The compound shows potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Antiviral Potential : Some studies suggest it may inhibit viral replication through interaction with viral proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes associated with tumor growth and viral replication. For instance, it may inhibit enzymes like monoamine oxidase-B (MAO-B), which plays a role in various neurodegenerative diseases .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can exert protective effects against oxidative damage in cells.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent anticancer properties.

Antibacterial Activity

The antibacterial activity was assessed using standard strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antibacterial efficacy .

Comparative Analysis

To understand the biological activity of this compound in relation to other benzofuran derivatives, a comparative analysis was conducted:

| Compound Name | Antitumor IC50 (µM) | Antibacterial MIC (µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | 20 | 50 (S. aureus) | Moderate |

| Amiodarone | 15 | 30 (S. aureus) | High |

| Bergapten | 25 | 100 (E. coli) | Low |

Propiedades

IUPAC Name |

(2Z)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-20-14-10-11-15-17(12-14)21-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIHMKJHBQZHT-FJGPGAONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.